molecular formula C16H16O3 B3427944 3-Benzyloxyphenylacetic acid methyl ester CAS No. 62969-42-0

3-Benzyloxyphenylacetic acid methyl ester

Cat. No. B3427944
CAS RN: 62969-42-0
M. Wt: 256.30 g/mol
InChI Key: PGBWCJFWJDBDOY-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylacetic acid methyl ester is a specialty product often used for proteomics research . It has a molecular formula of C16H16O3 and a molecular weight of 256.3 g/mol .


Synthesis Analysis

The synthesis of an ester, such as 3-Benzyloxyphenylacetic acid methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .


Chemical Reactions Analysis

Esters, including 3-Benzyloxyphenylacetic acid methyl ester, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of intermolecular hydrogen bonding with one another and have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Proteomics Research

“3-Benzyloxyphenylacetic acid methyl ester” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein expression, structure, and interactions.

Drug Synthesis

This compound is also used in drug synthesis. It could serve as a building block or intermediate in the synthesis of more complex chemical entities that could have therapeutic potential.

Material Science

In the field of material science, “3-Benzyloxyphenylacetic acid methyl ester” could be used in the development of new materials. Its properties might influence the characteristics of the resulting materials, such as their strength, flexibility, or chemical resistance.

Mechanism of Action

The mechanism of action for esters, such as 3-Benzyloxyphenylacetic acid methyl ester, involves several steps. In the case of esterification, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

The safety data sheet for 3-Benzyloxyphenylacetic acid methyl ester indicates that it is classified as a warning hazard. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

properties

IUPAC Name

methyl 2-(3-phenylmethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(17)11-14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBWCJFWJDBDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978425
Record name Methyl [3-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxyphenylacetic acid methyl ester

CAS RN

62969-42-0, 25054-06-2, 62769-42-0
Record name Methyl 3-(phenylmethoxy)benzeneacetate
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Record name Formaldehyde, polymer with cyclohexanone
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Record name Methyl [3-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with cyclohexanone
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Record name 62769-42-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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